6-(2,4-Dichlorophenoxy)-5-nitropyrimidin-4-amine
Description
6-(2,4-Dichlorophenoxy)-5-nitropyrimidin-4-amine is a pyrimidine derivative characterized by a nitro group at position 5, an amine at position 4, and a 2,4-dichlorophenoxy substituent at position 6 of the pyrimidine ring. Pyrimidines are critical in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors .
The 2,4-dichlorophenoxy group is electron-withdrawing, enhancing the electrophilicity of the pyrimidine ring, while the nitro group at position 5 further stabilizes the ring through resonance. These features may influence reactivity in nucleophilic substitution reactions or binding interactions in biological systems.
Properties
IUPAC Name |
6-(2,4-dichlorophenoxy)-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N4O3/c11-5-1-2-7(6(12)3-5)19-10-8(16(17)18)9(13)14-4-15-10/h1-4H,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBMRWMLDHRDLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=NC=NC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dichlorophenoxy)-5-nitropyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenol and 5-nitropyrimidin-4-amine as the primary starting materials.
Formation of Intermediate: The 2,4-dichlorophenol is reacted with a suitable reagent to form an intermediate compound, such as 2,4-dichlorophenoxyacetic acid.
Coupling Reaction: The intermediate is then coupled with 5-nitropyrimidin-4-amine under specific reaction conditions, such as the presence of a base and a solvent, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Dichlorophenoxy)-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Conversion of the nitro group to an amino group, resulting in amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
6-(2,4-Dichlorophenoxy)-5-nitropyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(2,4-Dichlorophenoxy)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Key Observations:
- Synthetic Routes: Similar to , the target compound may be synthesized via nucleophilic substitution at C6 using 2,4-dichlorophenoxyamine, though steric hindrance from the dichlorophenoxy group could necessitate optimized conditions.
- Crystallography: Analogs like and exhibit intramolecular H-bonding and specific dihedral angles (e.g., 12.8° in ), which stabilize crystal packing. The dichlorophenoxy group in the target compound may induce larger dihedral angles due to steric effects, altering packing efficiency .
Physicochemical Properties:
- Solubility: The nitro and amine groups in the target compound may enhance water solubility compared to fully aromatic analogs (e.g., ), but the dichlorophenoxy group likely reduces it.
Hydrogen Bonding and Crystal Packing
Analogs such as and rely on N–H⋯N and C–H⋯O bonds for crystal stabilization. For example:
- In , weak C–H⋯O bonds form polymeric chains parallel to the c-axis.
- In , π–π stacking (3.69 Å centroid distance) and N–H⋯N bonds create dimeric motifs .
The target compound’s dichlorophenoxy group may disrupt these interactions due to steric bulk, favoring alternative packing modes (e.g., halogen bonding via Cl atoms).
Biological Activity
6-(2,4-Dichlorophenoxy)-5-nitropyrimidin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's structure features a pyrimidine ring substituted with a dichlorophenoxy group and a nitro group. This unique arrangement is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against a range of bacterial strains.
- Anticancer Properties : Studies suggest potential anticancer effects, although specific mechanisms remain under investigation.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- DNA Interaction : Potential binding to DNA or RNA may disrupt critical cellular processes.
Antimicrobial Activity
A study highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through various assays:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Bacillus subtilis | 12 |
These results indicate that the compound possesses considerable antibacterial activity, comparable to established antibiotics.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The following table summarizes findings from various studies:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical cancer) | 5.0 | Induction of apoptosis |
| MCF-7 (Breast cancer) | 3.5 | Cell cycle arrest |
| A549 (Lung cancer) | 7.0 | Inhibition of proliferation |
Case Study 1: Antibacterial Efficacy
In a controlled study, the antibacterial efficacy of the compound was evaluated against multi-drug resistant strains. Results indicated a significant reduction in bacterial load when treated with varying concentrations of the compound over a period of 24 hours.
Case Study 2: Anticancer Effects
Another study investigated the effects on MCF-7 breast cancer cells. The results demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, along with increased markers of apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
